Cas no 110225-00-8 (2-Hexyl-1-dodecanol)
2-Hexyl-1-dodecanol Chemical and Physical Properties
Names and Identifiers
-
- 1-Dodecanol, 2-hexyl-
- 2-hexyldodecan-1-ol
- 2-decyl-octan-1-ol
- 2-HEXYL 1 DODECANOL
- 2-Hexyl-1-dodecanol
- 2-hexyl-dodecanol
- 2-Hexyldodecanol
- 2-Hexyldodecyl alcohol
- 7-Hydroxymethyl-heptadecan
- 7-hydroxymethyl-heptadecane
- AC1L3AXE
- ACMC-20md3k
- AG-D-10924
- CTK0H6187
- Eutanol G 16
- UNII-NR6259U734
- Q27285009
- (+/-)-2-HEXYLDODECANOL
- SCHEMBL515581
- 2-HEXYLDODECANOL, (+/-)-
- 2-decyl-1-octanol
- NR6259U734
- 110225-00-8
- DTXSID30888838
- A934868
-
- Inchi: 1S/C18H38O/c1-3-5-7-9-10-11-12-14-16-18(17-19)15-13-8-6-4-2/h18-19H,3-17H2,1-2H3
- InChI Key: LOIMOHMWAXGSLR-UHFFFAOYSA-N
- SMILES: OCC(CCCCCC)CCCCCCCCCC
Computed Properties
- Exact Mass: 270.29244
- Monoisotopic Mass: 270.292
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 15
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.836
- Boiling Point: 331.6°Cat760mmHg
- Flash Point: 124.9°C
- Refractive Index: 1.449
- PSA: 20.23
2-Hexyl-1-dodecanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H281420-25mg |
2-Hexyl-1-dodecanol |
110225-00-8 | 25mg |
$207.00 | 2023-05-18 | ||
| TRC | H281420-100mg |
2-Hexyl-1-dodecanol |
110225-00-8 | 100mg |
$816.00 | 2023-05-18 | ||
| TRC | H281420-250mg |
2-Hexyl-1-dodecanol |
110225-00-8 | 250mg |
$1642.00 | 2023-05-18 | ||
| TRC | H281420-500mg |
2-Hexyl-1-dodecanol |
110225-00-8 | 500mg |
$ 3000.00 | 2023-09-07 |
2-Hexyl-1-dodecanol Suppliers
2-Hexyl-1-dodecanol Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-Hexyl-1-dodecanol
Professional Introduction to 2-Hexyl-1-dodecanol (CAS No. 110225-00-8)
2-Hexyl-1-dodecanol, a compound with the chemical formula C₁₆H₃₄O, is a long-chain alcohol that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its unique CAS number 110225-00-8, is known for its versatile applications in various industrial and scientific domains. The molecular structure of 2-Hexyl-1-dodecanol consists of a hexyl group attached to a dodecanol backbone, which contributes to its distinct physical and chemical properties.
The significance of 2-Hexyl-1-dodecanol in modern research is underscored by its role as an intermediate in the synthesis of more complex molecules. Its long hydrocarbon chain makes it an excellent candidate for use in the formulation of surfactants, emollients, and other cosmetic additives. Moreover, its stability under a range of temperatures and solubility in organic solvents enhance its utility in both laboratory and industrial settings.
In recent years, the applications of 2-Hexyl-1-dodecanol have expanded into the realm of pharmaceuticals. Researchers have been exploring its potential as a solvent and stabilizer in drug formulations. The compound's ability to improve the bioavailability of active pharmaceutical ingredients (APIs) has made it a subject of interest in drug delivery systems. For instance, studies have shown that incorporating 2-Hexyl-1-dodecanol into oral and topical medications can enhance their absorption rates, thereby improving therapeutic efficacy.
One of the most compelling aspects of 2-Hexyl-1-dodecanol is its environmental compatibility. Unlike many synthetic alcohols, it exhibits low toxicity and biodegradability, making it an eco-friendly choice for industrial applications. This characteristic aligns with the growing global emphasis on sustainable chemistry and green manufacturing processes. Companies that prioritize environmental responsibility are increasingly adopting 2-Hexyl-1-dodecanol in their formulations to meet regulatory standards and consumer expectations.
The chemical properties of 2-Hexyl-1-dodecanol also make it valuable in the development of advanced materials. Its high viscosity and lubricating properties have led to its use as a component in hydraulic fluids and lubricants. Additionally, researchers are investigating its potential applications in nanotechnology, where it could serve as a dispersing agent for nanoparticles. These innovations highlight the compound's broad utility across multiple scientific disciplines.
Recent advancements in analytical chemistry have further enhanced our understanding of 2-Hexyl-1-dodecanol's behavior. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have allowed scientists to elucidate its molecular structure with unprecedented detail. These insights have not only reinforced the compound's role in existing applications but also opened new avenues for research. For example, researchers are now exploring how variations in the molecular structure of 2-Hexyl-1-dodecanol can influence its properties and functionalities.
The pharmaceutical industry has been particularly keen on leveraging these insights to develop novel therapeutic agents. By modifying the hydrocarbon chain or introducing functional groups, scientists aim to create derivatives of 2-Hexyl-1-dodecanol with enhanced pharmacological properties. Preliminary studies suggest that certain derivatives may exhibit anti-inflammatory or antimicrobial effects, making them promising candidates for further development.
Another area where 2-Hexyl-1-dodecanol is making strides is in the field of renewable energy. Its compatibility with biofuel production processes has prompted investigations into its use as a blending agent for biodiesel. The compound's ability to improve fuel efficiency and reduce emissions makes it an attractive option for sustainable energy solutions. As the world transitions toward cleaner energy sources, compounds like 2-Hexyl-1-dodecanol are likely to play a crucial role.
The economic viability of producing and utilizing 2-Hexyl-1-dodecanol is another factor contributing to its widespread adoption. Advances in synthetic methodologies have reduced production costs, making it more accessible for large-scale applications. This accessibility has fostered innovation across industries, from cosmetics to pharmaceuticals to energy production.
In conclusion, 2-Hexyl-1-dodecanol (CAS No. 110225-00-8) is a multifaceted compound with significant implications for modern science and industry. Its unique chemical properties, combined with recent research findings, underscore its versatility and importance. As scientific understanding continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its position as a cornerstone of chemical innovation.
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